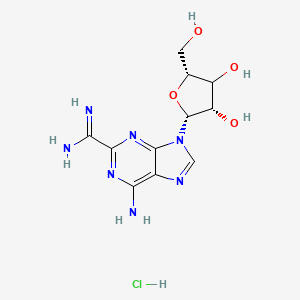

Adenosine 2-amidine hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C11H16ClN7O4 |

|---|---|

分子量 |

345.74 g/mol |

IUPAC 名称 |

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C11H15N7O4.ClH/c12-7(13)9-16-8(14)4-10(17-9)18(2-15-4)11-6(21)5(20)3(1-19)22-11;/h2-3,5-6,11,19-21H,1H2,(H3,12,13)(H2,14,16,17);1H/t3-,5?,6+,11-;/m1./s1 |

InChI 键 |

YPIAUUNLVIIBPY-GXMGHVGYSA-N |

手性 SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)C(=N)N)N.Cl |

规范 SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=N)N)N.Cl |

产品来源 |

United States |

Foundational & Exploratory

Adenosine 2-amidine Hydrochloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 2-amidine hydrochloride, more commonly known as CGS 21680, is a potent and selective agonist for the adenosine A2A receptor.[1][2] This synthetic analog of adenosine has been instrumental in elucidating the physiological and pathological roles of the A2A receptor, a G-protein coupled receptor (GPCR) widely distributed throughout the body, with particularly high expression in the brain, immune cells, and vascular endothelium.[3][4] Its ability to selectively activate the A2A receptor has made it a valuable tool in neuroscience, immunology, and cardiovascular research, and has spurred interest in its therapeutic potential for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.

This technical guide provides a comprehensive overview of the mechanism of action of Adenosine 2-amidine hydrochloride, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to characterize its pharmacological activity.

Core Mechanism: Selective Adenosine A2A Receptor Agonism

The primary mechanism of action of this compound is its function as a selective agonist at the adenosine A2A receptor. This selectivity is crucial to its utility as a research tool and its potential as a therapeutic agent.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for the adenosine A2A receptor. Quantitative data from radioligand binding assays consistently demonstrate its potent interaction with this receptor subtype. The binding affinity is typically characterized by the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) in competition binding assays.

| Parameter | Value | Species/Tissue | Reference |

| Ki | 27 nM | - | [1] |

| IC50 | 22 nM | Rat brain tissue | [5] |

| Kd | 15.5 nM | - | [5] |

| Bmax | 375 fmol/mg protein | - | [5] |

Furthermore, this compound displays significant selectivity for the A2A receptor over other adenosine receptor subtypes, particularly the A1 receptor. Reports indicate a selectivity of approximately 140-fold for the A2A receptor compared to the A1 receptor.[5]

Downstream Signaling Pathways

Upon binding to the adenosine A2A receptor, this compound initiates a cascade of intracellular signaling events. The A2A receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein.

The Canonical Gs-cAMP-PKA Pathway

Activation of the Gs protein by the A2A receptor leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

In addition to the canonical cAMP pathway, activation of the A2A receptor by this compound can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling cascade. This pathway is often associated with cell proliferation, differentiation, and survival.

CREB Phosphorylation

A significant downstream target of both the PKA and MAPK/ERK pathways is the cAMP Response Element-Binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, enabling it to bind to cAMP response elements (CRE) in the promoter regions of target genes and regulate their transcription.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.

Objective: To measure the displacement of a radiolabeled ligand from the A2A receptor by this compound.

Materials:

-

Cell membranes expressing the adenosine A2A receptor (e.g., from HEK293 cells or rat striatum).

-

Radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385).

-

This compound (CGS 21680).

-

Non-specific binding control (e.g., a high concentration of a non-labeled A2A agonist like NECA).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Objective: To quantify the dose-dependent increase in cAMP levels in response to this compound.

Materials:

-

Cells expressing the adenosine A2A receptor (e.g., CHO or HEK293 cells).

-

This compound (CGS 21680).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a PDE inhibitor for a short period (e.g., 30 minutes).

-

Stimulate the cells with varying concentrations of this compound for a defined time (e.g., 15-30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax).

Western Blotting for ERK1/2 and CREB Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.

Objective: To determine if this compound induces the phosphorylation of ERK1/2 and CREB.

Materials:

-

Cells expressing the adenosine A2A receptor.

-

This compound (CGS 21680).

-

Lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated CREB (p-CREB), and total CREB.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Treat cells with this compound for various time points or at different concentrations.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-ERK1/2 or p-CREB).

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., total ERK1/2 or total CREB).

-

Quantify the band intensities to determine the relative increase in phosphorylation.

Conclusion

This compound (CGS 21680) is a highly selective and potent agonist of the adenosine A2A receptor. Its mechanism of action is centered on the activation of this receptor, leading primarily to the stimulation of the Gs-cAMP-PKA signaling pathway. This, in turn, modulates the activity of downstream effectors such as ERK and CREB, culminating in a wide array of cellular responses. The detailed experimental protocols provided herein are fundamental to the continued investigation of this important pharmacological tool and the broader study of adenosine A2A receptor signaling in health and disease. For researchers and drug development professionals, a thorough understanding of the molecular mechanisms of compounds like this compound is paramount for the rational design of novel therapeutics targeting the adenosinergic system.

References

- 1. Radioligand binding [bio-protocol.org]

- 2. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Adenosine 2-amidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Adenosine (B11128) 2-amidine hydrochloride, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis, this guide outlines a chemically sound, multi-step approach based on established methodologies for the modification of purine (B94841) nucleosides. The proposed pathway commences with the commercially available precursor, 2-chloroadenosine (B27285), and proceeds through a palladium-catalyzed cyanation followed by a Pinner reaction to yield the target amidine.

This document furnishes detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route to facilitate a comprehensive understanding for researchers in the field.

Proposed Synthesis Pathway

The synthesis of Adenosine 2-amidine hydrochloride can be envisioned in two primary stages, starting from 2-chloroadenosine:

-

Step 1: Palladium-Catalyzed Cyanation. The initial step involves the conversion of 2-chloroadenosine to 2-cyanoadenosine (B3285218). This transformation is proposed to be carried out via a palladium-catalyzed cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.

-

Step 2: Pinner Reaction for Amidine Formation. The subsequent step focuses on the conversion of the 2-cyano group into the desired 2-amidine functionality. The Pinner reaction is a classic and effective method for this transformation, proceeding through an intermediate imino ester (Pinner salt).

The overall synthetic scheme is depicted below:

Figure 1: Proposed two-step synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic steps. These values are derived from analogous reactions reported in the literature and serve as a guideline for experimental design.

Table 1: Palladium-Catalyzed Cyanation of 2-Chloroadenosine

| Parameter | Value | Reference |

| Starting Material | 2-Chloroadenosine | Commercially Available |

| Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)2) | [1] |

| Cyanide Source | Potassium Hexacyanoferrate(II) (K4[Fe(CN)6]) | [1] |

| Solvent | Dimethylformamide (DMF) | [2] |

| Temperature | 120 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Reported Yield | 83-96% (for analogous aryl bromides) | [1] |

Table 2: Pinner Reaction for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Cyanoadenosine | - |

| Reagent (Step 1) | Anhydrous Ethanol (B145695) (EtOH), Hydrogen Chloride (gas) | [3][4] |

| Intermediate | Ethyl iminoester hydrochloride (Pinner salt) | [3] |

| Reagent (Step 2) | Ammonia (B1221849) (in alcohol) | [3] |

| Temperature | Low temperature (e.g., 0 °C to rt) | [3] |

| Reaction Time | Varies (typically several hours) | - |

| Expected Product | This compound | - |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound, based on established chemical principles.

Step 1: Synthesis of 2-Cyanoadenosine

Workflow Diagram:

Figure 2: Experimental workflow for the synthesis of 2-Cyanoadenosine.

Methodology:

-

To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is added 2-chloroadenosine (1.0 equiv), potassium hexacyanoferrate(II) (K4[Fe(CN)6], 0.4 equiv), and palladium(II) acetate (Pd(OAc)2, 0.01 equiv).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Anhydrous dimethylformamide (DMF) is added via syringe, and the reaction mixture is heated to 120 °C with vigorous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion (estimated 5 hours), the reaction mixture is cooled to room temperature.

-

The mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography to afford 2-cyanoadenosine.

Step 2: Synthesis of this compound

Workflow Diagram:

Figure 3: Experimental workflow for the Pinner reaction.

Methodology:

-

A solution of 2-cyanoadenosine (1.0 equiv) in anhydrous ethanol is prepared in a dry, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

A stream of dry hydrogen chloride gas is bubbled through the solution until saturation is achieved, leading to the formation of the ethyl iminoester hydrochloride (Pinner salt). The reaction is stirred at low temperature until the formation of the Pinner salt is complete (monitored by TLC or LC-MS).

-

The excess HCl is removed by purging with an inert gas.

-

To the solution of the Pinner salt, a solution of ammonia in ethanol is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the conversion to the amidine is complete.

-

The solvent is removed under reduced pressure, and the resulting crude product, this compound, is purified by recrystallization or other suitable techniques.

Conclusion

This technical guide outlines a feasible and robust synthetic pathway for this compound, leveraging well-established chemical transformations. The provided experimental protocols and tabulated data offer a solid foundation for researchers to embark on the synthesis of this and related adenosine analogs. As with any chemical synthesis, optimization of reaction conditions will be crucial for achieving high yields and purity. The successful synthesis of this compound will undoubtedly contribute to the exploration of its potential therapeutic applications.

References

Adenosine 2-amidine Hydrochloride: A Technical Overview of Receptor Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 2-amidine hydrochloride is an analog of the endogenous nucleoside adenosine, a critical signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. As with other adenosine analogs, it is anticipated to interact with these receptors, potentially exhibiting unique selectivity and potency. While direct, comprehensive binding data for Adenosine 2-amidine hydrochloride is limited in publicly available literature, this technical guide provides a detailed examination of its expected receptor binding profile by drawing parallels with structurally related and extensively studied adenosine receptor agonists. This document summarizes key binding affinity data for pertinent adenosine analogs, outlines detailed experimental protocols for assessing receptor binding and function, and illustrates the canonical signaling pathways associated with adenosine receptor activation.

Introduction to Adenosine Receptors and Ligand Binding

Adenosine receptors are integral membrane proteins that mediate a wide array of physiological processes, making them attractive targets for therapeutic intervention in cardiovascular, inflammatory, and neurological disorders. The four subtypes are distinguished by their tissue distribution, signaling mechanisms, and affinity for various ligands. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in an increase in cAMP production.

The affinity of a ligand for a receptor is a critical parameter in drug development, quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in binding assays, and the half-maximal effective concentration (EC₅₀) in functional assays. This guide will present a comparative analysis of the binding affinities of well-characterized adenosine receptor agonists to provide a predictive framework for the receptor binding profile of this compound.

Comparative Receptor Binding Profiles of Adenosine Agonists

To contextualize the potential receptor binding profile of this compound, the following tables summarize the binding affinities (Kᵢ/IC₅₀/EC₅₀) of key adenosine receptor agonists across the four receptor subtypes. These compounds, including 2-Chloroadenosine (2-CADO), CGS-21680, and NECA, are frequently used as reference ligands in adenosine receptor research.

Table 1: Receptor Binding Affinity (Kᵢ/IC₅₀ in nM) of Selected Adenosine Receptor Agonists

| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₑ Receptor | A₃ Receptor | Reference |

| 2-Chloroadenosine (2-CADO) | 300 | 80 | - | 1900 | |

| CGS-21680 | 290 | 27 | 67 | >10000 | [1] |

| NECA | 14 | 20 | 2400 (EC₅₀) | 6.2 | [2] |

Note: Values are Kᵢ unless otherwise specified. A lower value indicates higher binding affinity.

Experimental Protocols

The determination of a compound's receptor binding profile relies on robust and reproducible experimental methodologies. The following sections detail standard protocols for radioligand binding assays and functional cAMP accumulation assays.

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for adenosine receptors using a radiolabeled ligand.

Objective: To determine the Kᵢ of a test compound at human adenosine A₁, A₂ₐ, and A₃ receptors.

Materials:

-

Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Radioligands:

-

For A₁AR: [³H]R-PIA (final concentration ~3.5 nM)

-

For A₂ₐAR: [³H]CGS-21680 (final concentration ~10 nM)

-

For A₃AR: [¹²⁵I]I-AB-MECA (final concentration ~0.34 nM)

-

-

Test Compound (this compound) at various concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled universal adenosine agonist like NECA (e.g., 10 µM).[3]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.[3]

-

GF/B glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine 50 µL of the test compound at various dilutions, 50 µL of the appropriate radioligand, and 100 µL of the membrane suspension (20-22 µg of protein per well).[3]

-

Incubation: Incubate the mixture at 25°C for 60 minutes with gentle agitation.[3]

-

Termination of Binding: Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.[3]

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and then calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol measures the ability of a test compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP, a key second messenger in adenosine receptor signaling.

Objective: To determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of a test compound at Gₛ- or Gᵢ-coupled adenosine receptors.

Materials:

-

HEK293 cells stably expressing the adenosine receptor of interest.

-

Assay Medium: MEM with 2% charcoal-stripped serum.

-

Stimulation Buffer: HBSS or other suitable buffer containing a phosphodiesterase inhibitor such as 500 µM IBMX to prevent cAMP degradation.[2]

-

For Gᵢ-coupled receptors (A₁ and A₃): Forskolin to stimulate basal cAMP levels.

-

Test Compound (this compound) at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.[2]

-

Cell Preparation: The next day, carefully remove the medium and wash the cells with PBS.[2]

-

Compound Addition:

-

Agonist Assay (for A₂ₐ and A₂ₑ receptors): Add the test compound at various concentrations in stimulation buffer.

-

Antagonist Assay (for A₁ and A₃ receptors): Add the test compound at various concentrations in stimulation buffer containing forskolin.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Generate concentration-response curves to determine the EC₅₀ or IC₅₀ values for the test compound.

Adenosine Receptor Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways for adenosine receptors and the workflows for the experimental protocols described above.

Canonical Adenosine Receptor Signaling Pathways

Workflow for Radioligand Binding Assay

Workflow for cAMP Accumulation Functional Assay

Conclusion

While a comprehensive, publicly available receptor binding profile for this compound is not yet established, this technical guide provides a robust framework for its characterization. By leveraging comparative data from well-known adenosine receptor agonists and detailing the essential experimental protocols, researchers and drug development professionals are equipped with the necessary information to undertake a thorough investigation of this compound's pharmacological properties. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental and biological processes involved. Further empirical investigation using the outlined methodologies is required to definitively elucidate the receptor binding profile and functional activity of this compound.

References

Adenosine 2-Amidine Hydrochloride: A Technical Guide to Adenosine Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 2-amidine hydrochloride is an adenosine analog with potential pharmacological activity at the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. However, a comprehensive search of the scientific literature and available databases did not yield specific quantitative data on the binding affinity (Ki) or functional potency (EC₅₀/IC₅₀) of Adenosine 2-amidine hydrochloride for these receptors. This technical guide, therefore, provides a framework for the characterization of such a compound, outlining the established experimental protocols for determining adenosine receptor selectivity. It also details the general signaling pathways of adenosine receptor subtypes and illustrates the workflows for key experimental procedures. While specific data for this compound is not currently available, this document serves as a resource for researchers aiming to elucidate its pharmacological profile.

Introduction to Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide array of physiological processes. The four known subtypes, A₁, A₂ₐ, A₂ₒ, and A₃, are attractive therapeutic targets for various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer. These receptors are activated by the endogenous nucleoside adenosine.

The A₁ and A₃ receptor subtypes primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Conversely, the A₂ₐ and A₂ₒ receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase intracellular cAMP levels.[1] The A₂ₒ receptor can also couple to Gq proteins, activating the phospholipase C pathway.

Quantitative Analysis of Receptor Selectivity

Due to the absence of specific binding and functional data for this compound in the public domain, the following table is presented as a template for summarizing such data once it becomes available through experimental investigation.

Table 1: Selectivity Profile of this compound at Human Adenosine Receptor Subtypes (Template)

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Assay Type | Reference |

| A₁ | Data not available | Data not available | Radioligand Displacement Assay / cAMP Assay | |

| A₂ₐ | Data not available | Data not available | Radioligand Displacement Assay / cAMP Assay | |

| A₂ₒ | Data not available | Data not available | Radioligand Displacement Assay / cAMP Assay | |

| A₃ | Data not available | Data not available | Radioligand Displacement Assay / cAMP Assay |

Experimental Protocols

To determine the selectivity profile of a compound like this compound, two primary types of in vitro assays are typically employed: radioligand displacement assays to measure binding affinity and functional assays, such as cAMP accumulation assays, to measure the compound's effect on receptor signaling.

Radioligand Displacement Assay

This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for each adenosine receptor subtype.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (A₁, A₂ₐ, A₂ₒ, or A₃).

-

A suitable radioligand for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a series of tubes, incubate a fixed concentration of the radioligand and a fixed amount of cell membrane preparation with increasing concentrations of this compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled ligand).

-

Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

-

Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Cyclic AMP (cAMP) Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cAMP, a second messenger whose production is regulated by adenosine receptors.

Objective: To determine the potency (EC₅₀ or IC₅₀) and efficacy of this compound at each adenosine receptor subtype.

Materials:

-

Intact cells stably expressing a single human adenosine receptor subtype.

-

This compound (test compound).

-

For A₁ and A₃ receptor assays (Gi-coupled): Forskolin (B1673556) (an adenylyl cyclase activator).

-

For A₂ₐ and A₂ₒ receptor assays (Gs-coupled): A suitable agonist for baseline stimulation if measuring antagonism.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment:

-

For A₂ₐ and A₂ₒ receptors (agonist activity): Treat the cells with increasing concentrations of this compound.

-

For A₁ and A₃ receptors (agonist activity): Pre-treat the cells with forskolin to stimulate cAMP production, then add increasing concentrations of this compound.

-

For antagonist activity: Pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration of a known agonist.

-

-

Incubation: Incubate the cells for a specified period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).

Visualizations of Key Processes

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gs- and Gi-coupled adenosine receptors.

Caption: Gs-coupled adenosine receptor signaling pathway.

Caption: Gi-coupled adenosine receptor signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the radioligand displacement assay and the cAMP functional assay.

Caption: Radioligand displacement assay workflow.

References

In Vitro Biological Activity of Adenosine 2-amidine hydrochloride: An Overview Based on Analogues

For the attention of Researchers, Scientists, and Drug Development Professionals.

Given the absence of specific data for Adenosine (B11128) 2-amidine hydrochloride, this guide provides an in-depth overview of the known in vitro biological activities of 2-substituted adenosine analogues. This information is intended to provide a foundational understanding of the structure-activity relationships and potential biological roles of this class of molecules, which may offer insights into the anticipated behavior of Adenosine 2-amidine hydrochloride.

General Biological Activity of 2-Substituted Adenosine Analogues

Modifications at the 2-position of the adenosine purine (B94841) ring have been a key strategy in the development of selective agonists and antagonists for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.

Table 1: General Activities of 2-Substituted Adenosine Analogues at Adenosine Receptors

| Receptor Subtype | General Effect of 2-Substitution | Common In Vitro Assays | Potential Therapeutic Applications |

| A1 | Generally, 2-substitution leads to lower affinity compared to A2A receptors, but some analogues show significant activity. | Radioligand binding assays (e.g., using [3H]CPA), cAMP inhibition assays. | Cardioprotection, neuroprotection, antiarrhythmic. |

| A2A | Often confers high affinity and selectivity. The nature of the substituent (e.g., size, hydrophobicity) is critical. | Radioligand binding assays (e.g., using [3H]CGS21680), cAMP stimulation assays. | Anti-inflammatory, vasodilator, neuroprotection, cancer immunotherapy. |

| A2B | Some 2-substituted analogues exhibit activity, but this receptor subtype is generally less studied in this context. | cAMP stimulation assays in cells expressing high levels of A2B receptors. | Asthma, inflammation, fibrosis. |

| A3 | Activity is highly dependent on the specific substituent. | Radioligand binding assays (e.g., using [125I]AB-MECA), inhibition of adenylyl cyclase. | Anti-inflammatory, cancer therapy, cardioprotection. |

Key Signaling Pathways for Adenosine Receptors

The activation of adenosine receptors by agonists initiates intracellular signaling cascades. The primary signaling pathway involves the modulation of adenylyl cyclase activity and, consequently, the levels of cyclic AMP (cAMP).

Caption: General signaling pathways of adenosine receptors.

Experimental Protocols for Characterizing 2-Substituted Adenosine Analogues

The in vitro activity of adenosine analogues is typically characterized using a combination of binding and functional assays.

1. Radioligand Binding Assays

This method is used to determine the affinity (Ki) of a compound for a specific receptor subtype.

-

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a cell membrane preparation containing the receptor of interest. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

-

Workflow:

Caption: Workflow for a radioligand binding assay.

2. Functional Assays: cAMP Measurement

These assays determine whether a compound acts as an agonist or antagonist and its potency (EC50) or inhibitory constant (Kb).

-

Principle: Since A1/A3 and A2A/A2B receptors are coupled to the inhibition and stimulation of adenylyl cyclase, respectively, measuring changes in intracellular cAMP levels upon compound treatment provides a functional readout of receptor activation.

-

Methodology:

-

Cells expressing the adenosine receptor subtype of interest are cultured.

-

For A2A/A2B agonist testing, cells are treated with the test compound, and cAMP levels are measured.

-

For A1/A3 agonist testing, cells are first stimulated with an adenylyl cyclase activator (e.g., forskolin) and then treated with the test compound to measure the inhibition of cAMP production.

-

cAMP levels are typically quantified using techniques such as ELISA, HTRF, or reporter gene assays.

-

Conclusion

While specific in vitro biological activity data for this compound is not currently available in the public scientific literature, the extensive research on 2-substituted adenosine analogues provides a strong framework for predicting its potential pharmacological profile. It is likely that this compound interacts with one or more adenosine receptor subtypes. To ascertain its specific activity, affinity, and functional effects, the compound would need to be subjected to the standard in vitro assays described in this guide, including radioligand binding and cAMP functional assays for each of the four adenosine receptor subtypes. Researchers in possession of this compound are encouraged to perform such characterizations to elucidate its specific biological role.

Adenosine 2-Amidine Hydrochloride: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of Adenosine (B11128) 2-amidine hydrochloride, an adenosine analogue. Due to a lack of specific pharmacological data for this particular compound in publicly available literature, this document focuses on the well-established therapeutic targets of closely related 2-substituted adenosine analogues. The primary targets for these compounds are the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. This guide summarizes the structure-activity relationships for 2-substituted adenosines, presents quantitative data for representative analogues, details relevant experimental protocols for target characterization, and provides visualizations of key signaling pathways and experimental workflows. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction to Adenosine Analogues and their Therapeutic Potential

Adenosine is an endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological and pathophysiological processes by activating four G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[1][2][3] These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, nervous, and immune system functions.[4] Consequently, adenosine receptors have emerged as promising therapeutic targets for a wide range of conditions, including cardiac arrhythmias, inflammation, pain, cancer, and neurodegenerative disorders.[3][4]

Primary Therapeutic Targets: Adenosine Receptors

The primary therapeutic targets for adenosine analogues are the four adenosine receptor subtypes. The pharmacological effects of these compounds are determined by their affinity and efficacy at each of these receptors.

-

A₁ Adenosine Receptor (A₁AR): Primarily coupled to Gᵢ/ₒ proteins, activation of A₁ARs inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3][7] A₁ARs are highly expressed in the brain, heart, adipose tissue, and kidneys. Their activation is associated with cardio-protective effects, neuroprotection, and anti-inflammatory responses.[1][3]

-

A₂A Adenosine Receptor (A₂AAR): Coupled to Gₛ proteins, A₂AAR activation stimulates adenylyl cyclase and increases cAMP levels.[3][8][9] These receptors are abundant in the striatum, immune cells, and blood vessels. A₂AARs are key regulators of inflammation and immune responses, and their agonists have vasodilatory properties.[1][3][8]

-

A₂B Adenosine Receptor (A₂BAR): Also coupled to Gₛ proteins, A₂BARs have a lower affinity for adenosine compared to A₂AARs and are typically activated under conditions of high adenosine concentration, such as inflammation or ischemia.[3] They are widely expressed and are implicated in inflammation, fibrosis, and angiogenesis.

-

A₃ Adenosine Receptor (A₃AR): Similar to A₁ARs, A₃ARs are coupled to Gᵢ proteins and their activation leads to the inhibition of adenylyl cyclase.[3][10] They are found in immune cells, the heart, and lungs, and are involved in inflammation and cancer.[11]

The substitution at the C2 position of the adenosine purine ring significantly influences the affinity and selectivity of the analogue for these receptor subtypes.

Quantitative Data for 2-Substituted Adenosine Analogues

While specific quantitative data for Adenosine 2-amidine hydrochloride is not available, the following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of various representative 2-substituted adenosine analogues at human adenosine receptors. This data provides a framework for understanding the potential pharmacological profile of 2-amidine substituted adenosine.

Table 1: Binding Affinities (Kᵢ, nM) of 2-Substituted Adenosine Analogues at Human Adenosine Receptors

| Compound | 2-Substituent | A₁ Kᵢ (nM) | A₂A Kᵢ (nM) | A₂B Kᵢ (nM) | A₃ Kᵢ (nM) | Reference |

| 2-Chloroadenosine | -Cl | >100 | - | - | 1890 | [12][13] |

| CV 1808 | -NH-Ph | - | ~100 | - | 4390 | [2][13] |

| CGS 21680 | -NH-CH₂CH₂-Ph-COOH | - | 21 | - | - | [1] |

| 2-(Phenylethoxy)adenosine | -O-CH₂CH₂-Ph | >100 | - | - | 54 | [12] |

| 2-(Naphthylethoxy)adenosine | -O-CH₂CH₂-Naphthyl | >100 | 3.8 | - | 130 | [12] |

Table 2: Functional Activity (EC₅₀/IC₅₀, nM) of 2-Substituted Adenosine Analogues

| Compound | 2-Substituent | Receptor | Assay Type | Potency (nM) | Reference |

| NECA | -H | A₂A | cAMP Accumulation | 27.5 | [8] |

| 2-Chloroadenosine | -Cl | A₃ | cAMP Inhibition | - | [12] |

| CGS 21680 | -NH-CH₂CH₂-Ph-COOH | A₂A | cAMP Accumulation | - | [1] |

| 2-(S-2-Phenylbutyloxy)adenosine | -O-CH(CH₃)CH₂-Ph | A₃ | cAMP Inhibition (Antagonist K₈) | 212 | [12] |

Note: A dash (-) indicates that data was not reported in the cited source.

Signaling Pathways and Experimental Workflows

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors initiates intracellular signaling cascades that mediate the physiological effects of adenosine and its analogues. The primary signaling pathway involves the modulation of adenylyl cyclase activity and subsequent changes in intracellular cAMP levels.

Experimental Workflow for Adenosine Receptor Characterization

The pharmacological characterization of adenosine analogues typically involves a series of in vitro assays to determine their binding affinity and functional activity at the different receptor subtypes.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of adenosine analogues with their receptor targets.

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity (Kᵢ) of a test compound for adenosine receptors.

Objective: To measure the displacement of a specific radioligand from adenosine receptors by a non-labeled test compound.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).

-

Radioligand specific for the receptor subtype (e.g., [³H]R-PIA for A₁AR, [³H]CGS21680 for A₂AAR).[14]

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In reaction tubes, add the assay buffer, cell membranes, and the radioligand at a concentration near its K₋ value.

-

Add the different concentrations of the test compound to the respective tubes. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cAMP Accumulation Assay

This protocol is a general guideline for determining the functional activity (agonist or antagonist) of a test compound at Gₛ- or Gᵢ-coupled adenosine receptors.

Objective: To measure the effect of a test compound on the intracellular concentration of cyclic AMP.

Materials:

-

Intact cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).[14][15]

-

Test compound (this compound).

-

Forskolin (B1673556) (for Gᵢ-coupled receptors).

-

A known adenosine receptor agonist (for antagonist assays).

-

Phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Plate reader compatible with the chosen assay kit.

Procedure for Gₛ-Coupled Receptors (A₂A and A₂B):

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (for antagonist testing).

-

Incubate for a specified time at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ value.

-

For antagonist activity, plot the response to the agonist against the logarithm of the test compound concentration to determine the IC₅₀ and subsequently the K₈ value.

Procedure for Gᵢ-Coupled Receptors (A₁ and A₃):

-

Follow steps 1-3 as for Gₛ-coupled receptors.

-

Add varying concentrations of the test compound in the presence of a fixed concentration of forskolin (to stimulate basal cAMP production).

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the cAMP concentration.

-

For agonist activity, plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration to determine the IC₅₀ value.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, the extensive body of research on 2-substituted adenosine analogues strongly suggests that its primary therapeutic targets will be the adenosine A₁, A₂A, A₂B, and A₃ receptors. The amidine substitution at the C2 position is likely to confer a specific pharmacological profile with a unique balance of affinity and efficacy at these receptor subtypes. The information and protocols provided in this technical guide offer a solid foundation for initiating the pharmacological characterization of this and related compounds. Further investigation through radioligand binding and functional assays is necessary to elucidate the precise therapeutic potential of this compound.

References

- 1. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Adenosine Receptors and the Significance of 2-Substituted Analogs

An In-depth Technical Guide to 2-Substituted Adenosine (B11128) Analogs as Adenosine Receptor Agonists

Disclaimer: "Adenosine 2-amidine hydrochloride" is not a widely documented compound in publicly available scientific literature. This guide will, therefore, focus on the broader and well-researched class of 2-substituted adenosine analogs, using a representative compound as a case study to illustrate the principles of discovery, mechanism of action, and experimental evaluation relevant to this class of molecules.

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a crucial role in numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are involved in regulating cardiovascular function, immune responses, neuronal activity, and inflammation, making them attractive targets for drug discovery.[2][3] The development of selective agonists and antagonists for these receptor subtypes is a key objective in medicinal chemistry.

Modifications at the C2 position of the adenine (B156593) core of adenosine have been a particularly fruitful strategy for developing potent and selective agonists, especially for the A2A adenosine receptor (A2AAR).[4][5] These 2-substituted adenosine analogs have been instrumental as pharmacological tools to elucidate the physiological roles of adenosine receptors and have been investigated for various therapeutic applications.[2][6]

Discovery and History of 2-Substituted Adenosine Agonists

The quest for selective adenosine receptor agonists began in the latter half of the 20th century. Early research demonstrated that adenosine influences cyclic AMP (cAMP) concentrations in mammalian brain tissue.[5] While N6-substituted adenosine derivatives were found to be potent A1-selective agonists, the 5'-substituted analog, NECA (5'-N-ethylcarboxamidoadenosine), was identified as a potent but non-selective agonist at both A1 and A2 receptors.[4]

A significant breakthrough in A2A receptor-selective agonists came with the synthesis of CGS 21680.[4][6] This compound, which incorporates substitutions at both the C2 and 5' positions of adenosine, was the first highly selective agonist for the A2AAR and has since become a standard pharmacological tool for studying this receptor.[6] The development of CGS 21680 and other 2-substituted analogs was aided by the growing understanding of the structure-activity relationships of adenosine derivatives and the use of computational modeling.[4]

Synthesis of 2-Substituted Adenosine Derivatives

The synthesis of 2-substituted adenosine analogs typically involves the modification of a pre-existing adenosine scaffold. A common starting material is a 2-haloadenosine derivative, such as 2-chloroadenosine, which allows for nucleophilic substitution or cross-coupling reactions at the C2 position.[7]

A general synthetic route can be described as follows:

-

Protection of Ribose Hydroxyl Groups: The hydroxyl groups on the ribose sugar are typically protected, often by acetylation, to prevent unwanted side reactions.

-

Modification at the C2 Position: The 2-halo group can be displaced by various nucleophiles. For instance, Sonogashira cross-coupling reactions can be used to introduce alkynyl groups, while Stille coupling can be used to add alkyl groups.[7]

-

Deprotection: The protecting groups on the ribose are removed to yield the final 2-substituted adenosine analog.

More complex syntheses can involve multiple steps to build up the desired substituent at the C2 position before attaching it to the adenosine core.[5][8]

Mechanism of Action and Signaling Pathways

2-substituted adenosine analogs often exhibit high affinity and selectivity for the A2A adenosine receptor. The A2AAR is primarily coupled to the Gs family of G proteins.[1][9] Activation of the A2AAR by an agonist initiates a signaling cascade that leads to the stimulation of adenylyl cyclase (AC).

The activated adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][10] The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1][9] PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression and ultimately mediates the physiological effects of A2AAR activation.[1][3] These effects can include immunosuppression and vasodilation.[1][6]

Caption: A2A Adenosine Receptor Gs Signaling Pathway.

Pharmacological Profile

The pharmacological profile of 2-substituted adenosine analogs is typically characterized by their binding affinity (Ki) for the different adenosine receptor subtypes and their functional potency (EC50) and efficacy in cell-based assays. The data below is for CGS 21680, a well-characterized A2A-selective agonist.

| Parameter | Receptor Subtype | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human A1 | 2900 nM | Radioligand Binding | [11] |

| Human A2A | 21 nM | Radioligand Binding | [4][11] | |

| Human A3 | >10000 nM | Radioligand Binding | [11] | |

| Functional Potency (EC50) | Human A2A | 27 nM | cAMP Accumulation | [11] |

Experimental Protocols

The characterization of novel 2-substituted adenosine analogs relies on a suite of standardized in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cells (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor of interest are cultured and harvested. The cell membranes are then isolated through centrifugation.[12]

-

Assay Setup: In assay tubes, the following are added in order:

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate dose-response curves, from which the Ki value (inhibitory constant) of the test compound is calculated.

cAMP Accumulation Functional Assay

This assay determines the functional activity of a compound (agonist or antagonist) by measuring its effect on intracellular cAMP levels.[13][14]

Methodology:

-

Cell Plating: Cells expressing the target receptor (e.g., A2AAR) are plated in multi-well plates and allowed to adhere.[11]

-

Compound Treatment: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test compound at various concentrations.[11]

-

Incubation: The cells are incubated for a specific period to allow for cAMP production.[11]

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.[13]

-

cAMP Detection: The amount of cAMP in the lysate is quantified. This is often done using competitive binding assays with a labeled cAMP tracer or through bioluminescence-based methods where light output is inversely proportional to the cAMP concentration.[13][15]

-

Data Analysis: The results are used to plot dose-response curves and determine the EC50 (half-maximal effective concentration) for agonists.

References

- 1. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. cAMP-Glo™ Assay [promega.jp]

- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

"Adenosine 2-amidine hydrochloride" molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 2-amidine hydrochloride is a synthetic analog of the endogenous nucleoside adenosine. Like adenosine, it is anticipated to interact with adenosine receptors, which are implicated in a multitude of physiological processes, including vasodilation, inflammation, and neurotransmission. This technical guide provides a comprehensive overview of the core physicochemical properties of Adenosine 2-amidine hydrochloride, putative experimental protocols for its characterization, and a theoretical framework for its mechanism of action based on the known signaling pathways of analogous adenosine receptor agonists. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental research. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 345.74 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₆ClN₇O₄ | [1][2] |

| Purity | Typically ≥98% (analytical methods may include HPLC, NMR) | |

| Solubility | Soluble in DMSO (e.g., at 10 mM) | |

| Storage Conditions | Store at -20°C for long-term stability. |

Putative Mechanism of Action and Signaling Pathway

Based on its structural similarity to adenosine, this compound is hypothesized to act as an agonist at adenosine receptors, particularly the A₂A subtype, which are G-protein coupled receptors. Activation of the A₂A receptor initiates a signaling cascade that plays a crucial role in various cellular responses.

Adenosine A₂A Receptor Signaling Pathway

The binding of an agonist, such as this compound, to the A₂A receptor is expected to trigger a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, resulting in a cellular response.

References

Safety and Toxicity Profile of Adenosine and its Analogue, Adenosine 2-amidine hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct safety and toxicity data is publicly available for Adenosine (B11128) 2-amidine hydrochloride. The following guide provides a comprehensive overview of the safety and toxicity profile of the parent compound, Adenosine, which is expected to share a similar, though not identical, profile. Researchers should exercise caution and conduct specific assessments for the hydrochloride salt.

Executive Summary

This technical guide provides a detailed examination of the safety and toxicity profile of Adenosine. While specific data for Adenosine 2-amidine hydrochloride is scarce, the information presented for Adenosine serves as a critical foundational reference for researchers and drug development professionals. This document summarizes acute toxicity, genotoxicity, and clinical safety observations. It also outlines standard experimental protocols for key toxicity assessments and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding.

Acute Toxicity

The acute toxicity of Adenosine has been evaluated in several rodent models. The median lethal dose (LD50) varies significantly with the route of administration, indicating differences in absorption and metabolism.

Table 1: Acute Toxicity of Adenosine in Animal Models

| Species | Route of Administration | LD50/TDLO | Value | Citation |

| Mouse | Oral | LD50 | >20 g/kg | [1] |

| Mouse | Subcutaneous | LD50 | 39.6 µg/kg | [1] |

| Mouse | Intraperitoneal | LD50 | 500 mg/kg | [1][2] |

| Rat | Intraperitoneal | TDLO | 80 µg/kg | [1] |

| Rat | Oral | LD50 | >2,000 mg/kg | [3] |

LD50: Median Lethal Dose; TDLO: Lowest Published Toxic Dose

Primary Irritant Effects:

-

Skin: Adenosine is considered an irritant to the skin and mucous membranes.[1]

-

Eye: It can have an irritating effect on the eyes.[1]

-

Sensitization: No sensitizing effects are known.[1]

Genotoxicity and Carcinogenicity

Genotoxicity: Adenosine is suspected of causing genetic defects and is classified as a Germ cell mutagenicity Category 2 substance.[1] Standard genotoxicity testing for a compound like this compound would typically involve a battery of in vitro and in vivo assays to assess its potential to induce gene mutations and chromosomal damage.

Carcinogenicity: There is a lack of specific long-term carcinogenicity studies on this compound. The International Agency for Research on Cancer (IARC) has classified some aromatic amines and their hydrochloride salts as probably carcinogenic to humans (Group 2A), based on mechanistic similarities to known carcinogens.[4][5] However, Adenosine is a purine (B94841) nucleoside, not a simple aromatic amine, and this classification may not be directly applicable. Carcinogenicity is typically evaluated through two-year bioassays in rodents.

Reproductive and Developmental Toxicity

Clinical Safety Profile of Adenosine

Extensive clinical data on the safety of intravenously administered Adenosine is available from its use as a diagnostic agent in cardiac stress testing.[7][8]

Common Adverse Effects (generally transient and well-tolerated):

-

Flushing

-

Chest discomfort

-

Dyspnea

-

Gastrointestinal discomfort

-

Headache

-

Transient atrioventricular (AV) block (first, second, or third-degree) is a known pharmacodynamic effect and typically resolves quickly upon cessation of infusion.[7][8]

Serious Adverse Effects (rare):

The very short half-life of adenosine (<10 seconds) contributes to its safety profile, as adverse effects are rapidly reversible upon stopping administration.[7][9][10]

Mechanism of Action and Signaling Pathways

Adenosine exerts its physiological effects by binding to four subtypes of G-protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in various physiological processes, including vasodilation, neurotransmission, and inflammation.[11] The vasodilatory effects, particularly in coronary arteries, are primarily mediated by the A2A receptor.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's safety and toxicity. Below are generalized protocols for key assays.

A. Bacterial Reverse Mutation Assay (Ames Test)

This assay is a standard initial screening test for mutagenic properties of a chemical.

-

Objective: To detect point mutations (base substitutions and frameshifts) in amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Several strains of bacteria, each with a specific mutation that renders them unable to synthesize an essential amino acid (e.g., histidine for Salmonella), are used.

-

The bacteria are exposed to various concentrations of the test compound, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

-

The treated bacteria are plated on a minimal agar (B569324) medium that lacks the specific amino acid.

-

Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize the amino acid will grow and form colonies.

-

The number of revertant colonies in the treated plates is compared to the number in the negative control plates. A significant, dose-dependent increase in revertant colonies suggests that the compound is mutagenic.

-

B. In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

-

Objective: To identify substances that cause clastogenicity (chromosome breakage) or aneugenicity (whole chromosome loss).

-

Methodology:

-

Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are treated with the test compound at various concentrations, with and without metabolic activation (S9).

-

A cytokinesis blocker (e.g., cytochalasin B) is added to allow for the identification of cells that have completed one round of mitosis. These cells are binucleated.

-

After an appropriate incubation period, the cells are harvested, fixed, and stained.

-

The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes that lag behind during anaphase) is scored in the binucleated cells.

-

A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic potential.

-

Conclusion

The safety profile of Adenosine is well-characterized, particularly in the clinical setting, where its rapid onset and short half-life allow for manageable and transient side effects. The available non-clinical data indicate a low order of acute oral toxicity but suggest a potential for skin and eye irritation and possible germ cell mutagenicity.

For this compound, a tailored and comprehensive safety evaluation is imperative. While the data on the parent nucleoside provides a valuable starting point, potential differences in pharmacokinetics, stability, and interaction with biological targets due to the 2-amidine hydrochloride modification cannot be overlooked. Researchers are strongly advised to conduct specific toxicity studies, including acute toxicity, a full battery of genotoxicity assays, and assessments of reproductive toxicity and carcinogenicity as required by regulatory guidelines for their intended application.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. iarc.who.int [iarc.who.int]

- 5. Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Long-term consequences of disrupting adenosine signaling during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety profile of adenosine stress perfusion imaging: results from the Adenoscan Multicenter Trial Registry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medicine.com [medicine.com]

- 10. CV Pharmacology | Adenosine [cvpharmacology.com]

- 11. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Adenosine 2-amidine hydrochloride in Cell Culture

Introduction

Adenosine (B11128) 2-amidine hydrochloride is an analogue of adenosine, a purine (B94841) nucleoside that plays a critical role in numerous physiological processes.[1] Adenosine and its derivatives are known to influence cell proliferation, apoptosis, and signaling pathways by interacting with adenosine receptors.[2] The anti-tumor effects of adenosine analogues can be mediated through various mechanisms, including cell cycle arrest, inhibition of proliferation, or induction of apoptosis.[2] Given the limited specific experimental data for Adenosine 2-amidine hydrochloride, the following protocols and data are based on the established cellular effects of adenosine and its analogues. These guidelines are intended to serve as a starting point for researchers utilizing this compound in cell culture experiments.

Mechanism of Action

Adenosine exerts its effects by binding to four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3.[3][4] These receptors are coupled to different G proteins, leading to varied downstream signaling cascades. A2A and A2B receptors are typically coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Conversely, A1 and A3 receptors are often coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[5][6] The activation of these pathways can influence a wide range of cellular functions, including cell growth, differentiation, and apoptosis.

Data Presentation: Effects of Adenosine on Various Cell Lines

The following table summarizes the observed effects of adenosine across different cell lines, providing a reference for determining appropriate experimental concentrations for adenosine analogues like this compound.

| Cell Line | Concentration Range | Observed Effect |

| Human Colorectal Carcinoma Cells | 3.8-30 µM (EC50) | Stimulation of DNA synthesis and cell proliferation.[7] |

| Human Colorectal Carcinoma Cells | 10-100 µM | Maximum stimulation of DNA synthesis and cell proliferation.[7] |

| Human Umbilical Vein Endothelial Cells | 10 µM | 41-53% increase in cell counts after 4-7 days.[8] |

| A549 (Lung Carcinoma) & A375 (Melanoma) | 50 µM | Significant promotion of tumor cell proliferation (60-80% increase in colony formation) and migration (30-40% increase in migration rate).[9][10] |

| A549 (Lung Carcinoma) & A375 (Melanoma) | >200 µM | Inhibition of tumor cell proliferation and migration.[9][10] |

| THP-1 (Leukemia) | 100-1000 µM | Inhibition of cell growth, cell cycle arrest, and induction of apoptosis.[11] |

| NK-92 (Natural Killer Cells) | 5 µM - 500 µM | Dose-dependent suppression of cell activity, with a 14.5% reduction in relative proliferation at 50 µM.[9][10] Significant decrease in IFN-γ secretion (24% at 50 µM).[10] Impaired cytotoxicity against tumor cells.[10] |

Experimental Protocols

Protocol 1: Preparation of Stock Solution

-

Reconstitution: Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the compound in a suitable solvent, such as sterile Dimethyl Sulfoxide (DMSO) or phosphate-buffered saline (PBS).

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: General Cell Treatment

Due to the rapid metabolism of adenosine in cell culture, it is often necessary to use inhibitors of adenosine deaminase (e.g., EHNA) and nucleoside transporters (e.g., dipyridamole) to maintain a stable concentration of the adenosine analogue.[9][10]

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for migration assays) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

-

Preparation of Treatment Media: Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. If required, add an adenosine deaminase inhibitor and a nucleoside transport inhibitor to the media.[9][10]

-

Cell Treatment: Remove the existing medium from the cells and replace it with the treatment media. Include a vehicle control (medium with the same concentration of solvent as the highest dose of the compound).

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-